4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile
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Overview
Description
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile is a complex organic compound characterized by the presence of a bromo-chlorophenyl group, an acetyl group, a morpholine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzaldehyde and morpholine.
Formation of Intermediate: The aldehyde group of 2-bromo-5-chlorobenzaldehyde is first converted to an acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Acylation: The acyl chloride intermediate is then reacted with morpholine to form the corresponding amide.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Oxidized morpholine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the development of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the bromo and chloro groups can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its derivatives may also find applications in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and chloro substituents on the phenyl ring can enhance binding affinity through halogen bonding, while the morpholine ring can interact with hydrophobic pockets in the target protein. The carbonitrile group can participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-Bromo-5-fluorophenyl)acetyl]morpholine-3-carbonitrile
- 4-[2-(2-Chloro-5-fluorophenyl)acetyl]morpholine-3-carbonitrile
- 4-[2-(2-Bromo-5-methylphenyl)acetyl]morpholine-3-carbonitrile
Uniqueness
Compared to similar compounds, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile is unique due to the specific combination of bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both halogens can enhance the compound’s ability to form halogen bonds, potentially leading to stronger interactions with biological targets and improved efficacy in medicinal applications.
Properties
IUPAC Name |
4-[2-(2-bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2/c14-12-2-1-10(15)5-9(12)6-13(18)17-3-4-19-8-11(17)7-16/h1-2,5,11H,3-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRUDWZDIJTDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=C(C=CC(=C2)Cl)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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